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Compound of Interest

(6-Bromo-1H-indazol-3-
Compound Name:
yl)methanol

Cat. No.: B1604324

An In-depth Technical Guide to (6-Bromo-1H-indazol-3-yl)methanol (CAS 885518-29-6): A
Cornerstone Intermediate in Modern Drug Discovery

Introduction

(6-Bromo-1H-indazol-3-yl)methanol, identified by the CAS number 885518-29-6, is a pivotal
heterocyclic building block in the landscape of medicinal chemistry and pharmaceutical
development.[1][2] Its structural framework is centered around the indazole core, a bicyclic
aromatic system that is considered a "privileged structure" due to its recurring presence in a
multitude of biologically active compounds.[3][4][5] The indazole moiety's unique ability to form
strong hydrogen bonds as both a donor and acceptor allows it to interact effectively within the
hydrophobic pockets of proteins, making it an ideal scaffold for designing targeted therapeutics.

[6]

This guide offers a comprehensive technical overview for researchers, scientists, and drug
development professionals. It delves into the synthesis, chemical properties, and critical
applications of (6-Bromo-1H-indazol-3-yl)methanol, with a particular focus on its role as a
precursor to potent kinase inhibitors and other novel therapeutic agents. The strategic
placement of a bromine atom at the 6-position and a hydroxymethyl group at the 3-position
provides two distinct reactive handles, enabling extensive chemical modifications and the
generation of diverse compound libraries for drug discovery programs.[7][8]
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Physicochemical and Safety Profile

A clear understanding of the compound's properties and handling requirements is fundamental
for its effective and safe utilization in a laboratory setting.

Chemical Properties

Property Value Reference(s)
CAS Number 885518-29-6 [9]

Molecular Formula CsH7BrN20 [2][9]
Molecular Weight 227.06 g/mol [2][9]
Appearance Solid (form may vary) N/A

Storage j(;ilzd in a dry environment at ]

Safety and Handling

(6-Bromo-1H-indazol-3-yl)methanol is classified as hazardous. Adherence to safety protocols
IS mandatory.
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. Precautionary Measures
Hazard Information Reference(s)
and PPE

Prevention: Avoid breathing
dust. Wash hands and skin
thoroughly after handling. Use
Signal Word: Warning only in a well-ventilated area. [9][10]
Wear protective gloves,
clothing, and eye/face

protection.

Response:If Inhaled: Remove
Hazard Statements: H302

(Harmful if swallowed), H315

(Causes skin irritation), H319

person to fresh air. If on Skin:
Wash with plenty of soap and

) o water. If in Eyes: Rinse
(Causes serious eye irritation), [9][10]

. cautiously with water for
H332 (Harmful if inhaled),

H335 (May cause respiratory

several minutes. Remove

irritation) contact lenses if present and
irritation).
easy to do. Continue rinsing.

Safety glasses with side-
shields (or goggles), protective

Personal Protective Equipment  gloves (e.g., nitrile rubber), lab

[10][11]
(PPE) coat. Use a NIOSH/MSHA
approved respirator if dust
formation is likely.
Keep container tightly closed
Storage: in a dry, cool, and well- [10]

ventilated place.

Synthesis and Reaction Mechanisms

The synthesis of (6-Bromo-1H-indazol-3-yl)methanol is typically achieved via a two-step
process starting from 6-bromo-indole. This pathway involves the formation of a key
carbaldehyde intermediate, which is subsequently reduced to the target alcohol.
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o Step 1: Nitrosative Cyclization to form 6-Bromo-1H-indazole-3-carbaldehyde. This reaction
transforms the indole scaffold into an indazole-3-carbaldehyde. The process begins with the
nitrosation of the C3 position of 6-bromo-indole, leading to an oxime intermediate. This is
followed by a water-mediated ring-opening and subsequent ring-closure to yield the indazole
structure.[12] This method is an effective alternative to direct formylation, which is generally
ineffective on the indazole ring.[6][12]

e Step 2: Reduction of the Aldehyde. The resulting 6-Bromo-1H-indazole-3-carbaldehyde is
then reduced to (6-Bromo-1H-indazol-3-yl)methanol. This is a standard carbonyl reduction,
commonly accomplished using mild reducing agents like sodium borohydride (NaBHa4) in an
alcoholic solvent.

Step 1: Synthesis of Intermediate Step 2: Reduction

NaNO2, HCI, DMF \ NaBHa, Methanol
6-Bromo-indole itrosationtedGyclization (6—Bromo-lH-indazole-3-carbaldehyde) (Reduction) (6-Bromo-1H-indazol-3-yl)methanol

Click to download full resolution via product page

Caption: Synthetic pathway for (6-Bromo-1H-indazol-3-yl)methanol.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for analogous compounds
and represent a viable synthetic route.[12]

Protocol 1: Synthesis of 6-Bromo-1H-indazole-3-
carbaldehyde (CAS 885271-72-7)

This procedure is based on the general method for nitrosation of indoles.[12]

o Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve
sodium nitrite (NaNO3, 8 equivalents) in a mixture of deionized water and dimethylformamide
(DMF) at 0°C under an inert atmosphere (e.g., argon).
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 Acidification: Slowly add 2 N aqueous hydrochloric acid (HCI, ~7 equivalents) to the solution
while maintaining the temperature at 0°C. Stir for 10 minutes.

e Substrate Addition: Prepare a solution of 6-bromo-indole (1 equivalent) in DMF. Add this
solution dropwise to the reaction mixture over a period of 2 hours using a syringe pump,
keeping the temperature at 0°C.

o Reaction: After the addition is complete, allow the reaction to warm to room temperature and
stir for 2 hours. Then, heat the mixture to 50°C and stir for an additional 3 hours. Monitor
reaction progress using Thin Layer Chromatography (TLC).

e Work-up and Isolation: Cool the mixture to room temperature and extract the product with
ethyl acetate (3x). Wash the combined organic layers with water (3x) and then with brine.
Dry the organic layer over anhydrous magnesium sulfate (MgSOQa), filter, and concentrate
under reduced pressure.

« Purification: Purify the resulting crude solid by column chromatography on silica gel (eluent:
petroleum ether/ethyl acetate, e.g., 8:2 v/v) to yield pure 6-Bromo-1H-indazole-3-
carbaldehyde.[12]

Protocol 2: Reduction to (6-Bromo-1H-indazol-3-
yl)methanol

This is a standard procedure for the reduction of an aromatic aldehyde.

Dissolution: Suspend 6-Bromo-1H-indazole-3-carbaldehyde (1 equivalent) in methanol in a
round-bottom flask at 0°C (ice bath).

¢ Reduction: Add sodium borohydride (NaBHa4, ~1.5 equivalents) portion-wise to the
suspension, ensuring the temperature remains below 5°C.

o Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and
stir for an additional 2-3 hours, or until TLC indicates the complete consumption of the
starting material.

e Quenching: Carefully quench the reaction by the slow, dropwise addition of water at 0°C to
decompose excess NaBHa.
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o Work-up: Concentrate the mixture under reduced pressure to remove most of the methanol.
Add water to the residue and extract the product with ethyl acetate (3x).

 Purification: Wash the combined organic layers with brine, dry over anhydrous Na=SOa4, filter,
and concentrate in vacuo to yield (6-Bromo-1H-indazol-3-yl)methanol. Further purification
can be performed by recrystallization or column chromatography if necessary.

Application in Drug Discovery: A Gateway to Kinase
Inhibitors

The indazole scaffold is a cornerstone of many targeted therapies, particularly kinase inhibitors
used in oncology.[3][13] Marketed drugs such as Axitinib (Inlyta®) and Pazopanib (Votrient®)
feature this core structure, highlighting its proven therapeutic value.[3][5][6] (6-Bromo-1H-
indazol-3-yl)methanol is a strategic starting point for creating novel kinase inhibitors for
several reasons:

» Versatile Scaffolding: The indazole core acts as a bioisostere of purines, allowing it to fit into
the ATP-binding pockets of various kinases.[6]

» Vector for Derivatization: The hydroxymethyl group at the C3 position can be easily modified
through etherification, esterification, or conversion to an amine, allowing for the exploration
of structure-activity relationships (SAR).[12][14]

¢ Site for Cross-Coupling: The bromine atom at the C6 position is a prime site for palladium-
catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the
introduction of diverse aryl and heteroaryl groups. SAR studies have shown that substituents
at the C6 position can be crucial for target affinity and selectivity.[8]

This dual functionality allows for the systematic optimization of lead compounds to enhance
potency, selectivity, and pharmacokinetic properties against therapeutic targets like Fibroblast
Growth Factor Receptors (FGFRs), Epidermal Growth Factor Receptors (EGFRSs), and
Anaplastic Lymphoma Kinase (ALK).[8]
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Caption: Role of the title compound in the drug discovery pipeline.

Conclusion

(6-Bromo-1H-indazol-3-yl)methanol is more than just a chemical intermediate; it is a strategic
tool for innovation in pharmaceutical research. Its well-defined physicochemical properties,
established synthetic pathways, and, most importantly, its versatile molecular architecture
make it an invaluable asset for medicinal chemists. The dual functionality of the C3-methanol
and C6-bromo substituents provides a robust platform for generating novel molecules with
tailored biological activities. As the demand for targeted therapies continues to grow, the
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importance of foundational building blocks like (6-Bromo-1H-indazol-3-yl)methanol in the
development of next-generation medicines is set to increase significantly.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1604324#6-bromo-1h-indazol-3-yl-methanol-cas-
number-885518-29-6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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